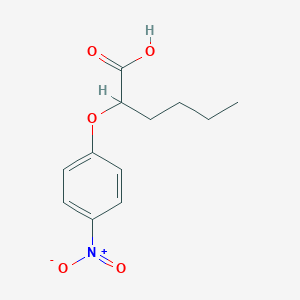

p-Nitrophenoxyhexanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-(4-nitrophenoxy)hexanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-2-3-4-11(12(14)15)18-10-7-5-9(6-8-10)13(16)17/h5-8,11H,2-4H2,1H3,(H,14,15) |

InChI Key |

ZHRGCNDKSWYZNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of P Nitrophenoxyhexanoic Acid

Chemical Synthetic Routes to p-Nitrophenoxyhexanoic Acid and its Analogues

The synthesis of this compound and its analogues can be achieved through several established multi-step organic synthesis pathways. The primary approaches involve the formation of the ether linkage between the p-nitrophenol and a six-carbon chain.

Multi-step Organic Synthesis Pathways

Two of the most effective and widely utilized methods for the synthesis of this compound are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. nih.govmasterorganicchemistry.comaskfilo.com In the context of this compound synthesis, this would typically involve the deprotonation of p-nitrophenol with a suitable base to form the p-nitrophenoxide ion, which then acts as a nucleophile, attacking a 6-halo-hexanoic acid derivative (e.g., ethyl 6-bromohexanoate). The subsequent hydrolysis of the ester yields the desired this compound.

A typical reaction sequence is as follows:

Formation of the phenoxide: p-Nitrophenol is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to generate the sodium or potassium p-nitrophenoxide.

Nucleophilic substitution: The phenoxide then reacts with an ethyl or methyl 6-bromohexanoate. The reaction is typically heated to facilitate the SN2 displacement of the bromide ion.

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol and a carboxylic acid into an ester using a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov For the synthesis of this compound, this would involve the reaction of p-nitrophenol with a 6-hydroxyhexanoic acid derivative. A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon center, although this is not relevant for the achiral p-nitrophenol.

The general steps for this pathway are:

Activation of the alcohol: Triphenylphosphine and DEAD react to form a phosphonium (B103445) salt, which then activates the hydroxyl group of the 6-hydroxyhexanoic acid derivative.

Nucleophilic attack: p-Nitrophenol then acts as the nucleophile, attacking the activated alcohol to form the ester.

Hydrolysis: Similar to the Williamson ether synthesis, a final hydrolysis step is required to obtain the free carboxylic acid.

Optimization of Reaction Conditions and Yields

The efficiency of both the Williamson ether synthesis and the Mitsunobu reaction can be significantly influenced by the reaction conditions.

For the Williamson ether synthesis , key parameters to optimize include the choice of base, solvent, temperature, and the nature of the leaving group on the hexanoic acid derivative. Stronger bases like sodium hydride can lead to faster reaction times but may require anhydrous conditions. Weaker bases like potassium carbonate are often effective and more convenient for larger-scale synthesis. masterorganicchemistry.com Aprotic polar solvents such as DMF or acetonitrile are generally preferred as they can solvate the cation of the phenoxide without solvating the nucleophilic oxygen, thus enhancing its reactivity. wikipedia.org Reaction temperatures typically range from 50 to 100 °C, and the reaction progress can be monitored by techniques like thin-layer chromatography (TLC). wikipedia.org The choice of halide in the 6-halo-hexanoic acid derivative also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

In the Mitsunobu reaction , the order of addition of reagents can be crucial for optimizing yields. wikipedia.org Typically, the alcohol (6-hydroxyhexanoic acid derivative) and the acidic component (p-nitrophenol) are dissolved with triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF) before the slow addition of DEAD or DIAD at a reduced temperature (e.g., 0 °C). wikipedia.org The reaction is then allowed to warm to room temperature. The pKa of the acidic nucleophile is an important consideration, and p-nitrophenol is a suitable candidate. wikipedia.org Work-up procedures are also important for removing byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.

| Reaction Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Base | NaH, K₂CO₃, NaOH | Not applicable |

| Solvent | DMF, Acetonitrile, Acetone | THF, Dichloromethane, Dioxane |

| Temperature | 50-100 °C | 0 °C to Room Temperature |

| Key Reagents | p-Nitrophenol, 6-Bromohexanoic acid ester | p-Nitrophenol, 6-Hydroxyhexanoic acid, PPh₃, DEAD/DIAD |

| Typical Yields | 50-95% wikipedia.org | Moderate to good |

Design and Synthesis of Functionalized this compound Derivatives

The core structure of this compound can be systematically modified to generate a library of functionalized derivatives for specific research applications, such as probing enzyme-substrate interactions or developing molecular probes.

Generation of Structurally Related Analogs for Specific Research Purposes

By altering the length of the alkyl chain, introducing substituents on the aromatic ring, or modifying the carboxylic acid and nitro functionalities, a diverse range of analogs can be synthesized. For instance, varying the length of the alkanoic acid chain can be used to study the spatial requirements of an enzyme's active site.

Examples of Structurally Related Analogs:

Varying Chain Length: Synthesis of p-nitrophenoxypropanoic acid or p-nitrophenoxyoctanoic acid can be achieved by using the corresponding 3-bromo- (B131339) or 8-bromocarboxylic acid esters in a Williamson ether synthesis.

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the p-nitrophenol starting material can modulate the electronic properties of the resulting molecule. For example, using 2-fluoro-4-nitrophenol (B1220534) would lead to a fluorinated analog.

Bio-orthogonal Handles: Introduction of functional groups like azides or alkynes allows for the subsequent attachment of reporter molecules (e.g., fluorophores, biotin) via "click chemistry". peptide.comnih.govbiosyntan.de For example, an azido-functionalized analog could be synthesized from 6-azidohexanoic acid.

Strategies for Modifying the Hexanoic Acid Chain and Nitrophenoxy Moiety

Modifications of the Hexanoic Acid Chain:

Amide Formation: The carboxylic acid group can be readily converted to an amide by reaction with a primary or secondary amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.comresearchgate.net This allows for the attachment of various molecular fragments to the end of the hexanoic acid chain.

Esterification: The carboxylic acid can be esterified with different alcohols to produce a range of esters with varying properties.

Introduction of Fluorine: Fluorinated analogs can be synthesized using fluorinated building blocks, for example, by starting with a fluorinated hexanoic acid derivative. chemistryworld.commdpi.comnih.gov

Modifications of the Nitrophenoxy Moiety:

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine under various conditions. wikipedia.orgcommonorganicchemistry.com Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media. commonorganicchemistry.com The resulting aminophenoxy derivative can then be further functionalized, for example, by acylation or alkylation of the amino group.

Nucleophilic Aromatic Substitution: While the nitro group is generally deactivating for electrophilic aromatic substitution, it activates the ring towards nucleophilic aromatic substitution, allowing for the potential replacement of other substituents on the ring.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group |

| Amide Coupling | Amine, EDC, HOBt/DMAP | Amide |

| Nitro Group Reduction | H₂, Pd/C or Raney Ni; SnCl₂, HCl | Amine |

| Azide Introduction (Chain) | NaN₃ (on a halo-precursor) | Azide |

| Fluorination (Chain) | Use of fluorinated building blocks | Fluoroalkane |

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. Lipases are particularly well-suited for reactions involving esters and carboxylic acids and can be employed in the synthesis of this compound and its derivatives. nih.govdiva-portal.orgresearchgate.net

Lipases can catalyze both esterification and transesterification reactions. A potential chemoenzymatic route to this compound could involve the lipase-catalyzed esterification of p-nitrophenol with hexanoic acid or a derivative. This approach offers several advantages over purely chemical methods, including higher selectivity, milder reaction conditions (often at or near room temperature), and the potential for enantioselective reactions if chiral centers are present. nih.govresearchgate.netmdpi.com

For instance, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the direct esterification of p-nitrophenol with 6-hydroxyhexanoic acid. The enzyme's selectivity could potentially favor the formation of the desired ester over other side reactions.

Furthermore, lipases can be used for the kinetic resolution of racemic mixtures of chiral p-nitrophenoxyalkanoic acid derivatives. nih.govmdpi.com In such a process, the lipase would selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. This is particularly valuable for the synthesis of enantiomerically pure compounds for biological studies.

Microbial Biosynthesis and Metabolic Integration of P Nitrophenoxyhexanoic Acid into Biopolymers

Incorporation of p-Nitrophenoxyhexanoic Acid into Polyhydroxyalkanoates (PHAs)

The integration of this compound into the PHA polymer chain is a specialized biosynthetic process that leverages the metabolic versatility of certain soil bacteria. This process results in a functionalized biopolymer with modified chemical and physical properties imparted by the nitrophenoxy side group.

Pseudomonas species are well-regarded for their efficiency in producing medium-chain-length PHAs (mcl-PHAs) from a diverse range of carbon sources. nih.govresearchgate.net Their robust metabolic pathways allow them to process not only simple alkanoic acids but also those with functional groups.

Pseudomonas putida : This species, particularly the KT2442 strain, has been identified as capable of producing PHA that incorporates 3-hydroxy-p-nitrophenoxyhexanoic acid as a monomer unit when supplied with this compound. justia.compatexia.comgoogle.com P. putida strains are known to synthesize mcl-PHAs from various fatty acids and aromatic compounds. researchgate.netmdpi.com For instance, Pseudomonas putida CA-3 can accumulate PHA heteropolymers composed of both aromatic and aliphatic monomers to high levels when fed phenylalkanoic acids. researchgate.net The ability of P. putida to utilize fluorinated phenoxyalkanoic acids further underscores its metabolic flexibility toward functionalized aromatic substrates. researchgate.net

Pseudomonas oleovorans : This bacterium is a representative organism for synthesizing PHAs from alkanoic acids containing 6 to 14 carbon atoms. hacettepe.edu.tr It has demonstrated the ability to incorporate functional groups, such as cyclohexyl moieties and bromine atoms, into the side chains of the polymer when fed the corresponding functionalized fatty acids. nih.govresearchgate.net This capability suggests its potential for incorporating p-nitrophenoxyhexanoate units as well.

The general consensus from research is that PHA synthases from Pseudomonas species are uniquely capable of polymerizing aromatic monomers, making them the primary candidates for producing PHAs containing p-nitrophenoxyhexanoate. nih.gov

To optimize the incorporation of functionalized monomers like p-nitrophenoxyhexanoate, specific substrate feeding strategies are often necessary. The high production cost of PHAs is a significant limitation, and efficient fermentation processes are crucial for economic viability.

One effective method is the co-feeding of a more readily metabolized carbon source, such as nonanoic acid, alongside the functionalized acid. nih.gov This strategy can increase the total concentration of the desired functionalized repeating unit in the resulting PHA. For example, when P. oleovorans was grown with a mixture of 4-cyclohexylbutyric acid and nonanoic acid, the incorporation of 3-hydroxy-4-cyclohexylbutyrate units increased. nih.gov This is because the more easily metabolized substrate supports robust cell growth and biomass accumulation, while the functionalized substrate is directed toward PHA synthesis.

Fed-batch cultivation is another advanced strategy to achieve high cell density and high PHA content. researchgate.net By controlling the feeding of the carbon source and maintaining a limitation of another nutrient like nitrogen, bacterial cells are induced to channel excess carbon into PHA storage. mdpi.com Optimizing fed-batch strategies, potentially guided by mathematical modeling, can significantly improve the volumetric productivity of the desired functionalized PHA. researchgate.net

The composition of monomers in a PHA copolymer is highly dependent on the structure of the carbon substrate provided to the bacteria. researchgate.net When bacteria like Pseudomonas are fed phenylalkanoic acids, they accumulate PHAs that are predominantly composed of aromatic monomers. nih.govresearchgate.net For instance, when P. putida CA-3 is supplied with phenylvaleric acid, (R)-3-hydroxyphenylvalerate becomes one of the most abundant monomers in the polymer. researchgate.net

Based on this principle, feeding this compound to a suitable bacterial strain like Pseudomonas putida KT2442 results in a PHA containing 3-hydroxy-p-nitrophenoxyhexanoic acid units. justia.compatexia.comgoogle.com The general structure of aromatic PHAs indicates that the functional group (in this case, the p-nitrophenoxy group) is located on the side chain of the polyester.

The introduction of such aromatic monomers into the PHA chain significantly alters the polymer's properties, including its thermal and mechanical characteristics. Aromatic PHAs often exhibit different glass transition and melting temperatures compared to their purely aliphatic counterparts. researchgate.net The presence of the bulky and polar nitrophenoxy group is expected to influence crystallinity and confer unique properties to the biopolymer.

Table 1: Examples of Aromatic Monomer Incorporation in PHAs by Pseudomonas Species

| Bacterial Strain | Aromatic Substrate | Major Aromatic Monomer(s) Incorporated |

|---|---|---|

| Pseudomonas putida CA-3 | Phenylvaleric acid | (R)-3-hydroxyphenylvalerate |

| Pseudomonas putida CA-3 | Phenylhexanoic acid | (R)-3-hydroxyphenylhexanoate |

| Pseudomonas putida | 11-(Fluorophenoxy)undecanoic acids | Fluorinated hydroxy-phenoxyalkanoates |

| Pseudomonas oleovorans | 4-Cyclohexylbutyric acid | 3-hydroxy-4-cyclohexylbutyrate |

| Pseudomonas putida KT2442 | This compound | 3-hydroxy-p-nitrophenoxyhexanoic acid |

Metabolic Pathways and Enzyme Systems Involved in p-Nitrophenoxyhexanoate Incorporation

The conversion of this compound into a monomer suitable for PHA synthesis is governed by specific metabolic pathways within the microbial cell. Understanding these pathways is essential for optimizing the production of these novel biopolymers.

The β-oxidation pathway is the primary metabolic route for the degradation of fatty acids and is central to the synthesis of mcl-PHAs in Pseudomonas species when grown on related carbon sources. When a substrate like this compound is supplied, it is activated to its coenzyme A (CoA) thioester, p-nitrophenoxyhexanoyl-CoA. This molecule then enters the β-oxidation cycle.

The cycle proceeds through a series of enzymatic reactions, shortening the fatty acid chain by two carbons in each round and generating acetyl-CoA. Crucially for PHA synthesis, intermediates of this pathway can be diverted to become PHA monomers. An enzyme, (R)-specific enoyl-CoA hydratase (PhaJ), can convert a β-oxidation intermediate (trans-2-enoyl-CoA) into (R)-3-hydroxyacyl-CoA, which is the direct precursor for the PHA synthase enzyme. Therefore, the β-oxidation of p-nitrophenoxyhexanoyl-CoA would be expected to generate (R)-3-hydroxy-p-nitrophenoxyhexanoyl-CoA, which is then polymerized into the PHA chain.

The initial step in the metabolic utilization of this compound is its transport across the bacterial cell membrane. While specific transporters for this compound have not been detailed, bacteria possess various uptake systems for fatty acids. Once inside the cytoplasm, the fatty acid must be activated by conversion to its CoA derivative, a reaction catalyzed by an acyl-CoA synthetase. This activation traps the molecule inside the cell and prepares it for metabolism via the β-oxidation pathway.

The intracellular processing is a balance between catabolism for energy and growth (complete β-oxidation to acetyl-CoA) and anabolism for storage (diversion of intermediates into the PHA synthesis pathway). This flux is tightly regulated. Typically, PHA accumulation is triggered under conditions of nutrient stress, such as nitrogen or phosphorus limitation, when there is an excess of the carbon source. mdpi.com Under these conditions, the central metabolism is saturated, and the carbon flux is redirected from the TCA cycle towards PHA synthesis to store the excess carbon and energy.

Genetic and Metabolic Engineering for Controlled Biosynthesis

The controlled biosynthesis of specific aromatic PHAs, such as those containing this compound, relies heavily on the genetic and metabolic engineering of microbial strains. These strategies are aimed at optimizing the metabolic pathways leading to the incorporation of the desired monomer and modulating gene expression to control the final composition of the polymer.

Optimization of Microbial Strains for Specific Aromatic PHA Production

The optimization of microbial strains is a critical step in the efficient production of PHAs with specific aromatic side chains. Pseudomonas putida, a versatile soil bacterium, has been a primary focus of these engineering efforts due to its natural ability to produce medium-chain-length PHAs (mcl-PHAs) and its metabolic robustness. nrel.govresearchgate.netnih.gov

Researchers have successfully incorporated 6-(para-nitrophenoxy)hexanoic acid into a PHA copolymer using Pseudomonas putida KT2440. nih.gov This was achieved by feeding the bacterium with the aromatic precursor, which is then metabolized and integrated into the PHA backbone. The general strategy for producing such specialized PHAs involves supplying a structurally related precursor that the bacterium can convert into a hydroxyalkanoate monomer and subsequently polymerize. nih.gov

To enhance the efficiency of this process, several metabolic engineering strategies are employed. A common approach is to disrupt competing metabolic pathways that divert the precursor away from PHA synthesis. For instance, the deletion of genes involved in the β-oxidation pathway, such as fadBA, can increase the intracellular concentration of the desired monomer precursor, leading to a higher incorporation rate into the PHA polymer. nrel.govnih.gov

The following interactive table summarizes research findings on the optimization of microbial strains for aromatic PHA production.

| Microbial Strain | Aromatic Precursor | Genetic Modification | Resulting PHA |

| Pseudomonas putida KT2440 | 6-(para-nitrophenoxy)hexanoic acid | Wild-type | P(3HA-co-3H6pNPHx) |

| Pseudomonas putida KT2440 | p-Coumaric acid | ΔphaZ, ΔfadBA1, ΔfadBA2, overexpression of phaG, alkK, phaC1, phaC2 | Increased mcl-PHA yield |

| Pseudomonas oleovorans | 5-Phenylvaleric acid | Wild-type | P(3-hydroxy-5-phenylvalerate) |

Impact of Gene Expression Modulation on Monomer Composition

The modulation of gene expression is a powerful tool for controlling the monomer composition of the resulting PHA. This is often achieved by overexpressing key enzymes in the PHA biosynthesis pathway or by modifying the substrate specificity of the PHA synthase enzyme itself.

To further tailor the monomer composition, protein engineering techniques can be applied to alter the substrate specificity of PHA synthase. Through methods like localized semi-random mutagenesis, the substrate range of a PHA synthase can be broadened or shifted. nih.gov For example, mutants of the Pseudomonas putida GPo1 PHA synthase 1 have been created that can incorporate a higher proportion of short-chain-length monomers, demonstrating the feasibility of engineering these enzymes to accept novel substrates. nih.gov

Another key gene is phaG, which encodes a 3-hydroxyacyl-ACP:CoA transacylase. This enzyme plays a role in channeling intermediates from the de novo fatty acid synthesis pathway towards PHA production. researchgate.net Overexpression of phaG can therefore influence the availability of different monomer precursors and thus alter the final polymer composition. nrel.gov

The interactive table below illustrates the impact of modulating the expression of specific genes on the monomer composition of PHAs.

| Gene(s) Modulated | Microbial Host | Effect on PHA Composition |

| Overexpression of phaG, alkK, phaC1, phaC2 | Pseudomonas putida KT2440 | Increased mcl-PHA production from aromatic compounds. |

| Mutagenesis of phaC1 | Pseudomonas putida GPo1 | Altered substrate specificity, allowing for the incorporation of a broader range of monomers. |

| Deletion of β-oxidation genes (fadA, fadB) | Pseudomonas putida | Increased incorporation of monomers derived from fatty acid precursors. |

Based on a thorough review of the available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The central theme of the requested article is "Enzymatic Investigations and Biochemical Transformations Involving this compound," with a specific focus on its use as a substrate in Cytochrome P450-mediated hydroxylation studies.

Extensive searches for scholarly articles and research data have revealed no evidence of "this compound" being utilized as a substrate for or in the study of Cytochrome P450 enzymes. The existing research on p-nitrophenyl esters, a class of compounds to which this compound belongs, is centered on their use as substrates for a different class of enzymes, namely esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond to release p-nitrophenol, a colored compound that is useful for spectrophotometric assays.

The provided outline, however, specifies a focus on:

Enzymatic Investigations and Biochemical Transformations Involving P Nitrophenoxyhexanoic Acid

Mechanistic Enzymology of p-Nitrophenoxyhexanoic Acid Processing [by P450]:All mechanistic studies found relate to ester hydrolysis.

Therefore, as the fundamental premise of the requested article—the interaction of this compound with Cytochrome P450 enzymes—is not supported by the scientific literature, generating content that is both scientifically accurate and strictly adherent to the provided outline is not feasible. To do so would require fabricating information, which is contrary to the principles of scientific accuracy.

Biotransformation Pathways and Identification of Enzymatic Metabolites

The biotransformation of this compound primarily commences with the enzymatic cleavage of its ester bond, a reaction catalyzed by various hydrolytic enzymes. This initial step is crucial as it breaks down the compound into more readily metabolizable constituents. The principal enzymatic metabolites formed from this hydrolysis are p-Nitrophenol and Hexanoic acid.

The enzymatic hydrolysis of this compound is facilitated by esterases, particularly lipases and cutinases, which are known to act on a variety of p-nitrophenyl esters. These enzymes belong to the superfamily of serine α/β-hydrolases and operate through a two-step acylation/deacylation mechanism involving a catalytic triad of Ser-His-Asp. While the substrate specificity of these enzymes can vary, many exhibit activity towards p-nitrophenyl esters with short to medium-length fatty acid chains.

Following the initial hydrolytic cleavage, the resulting metabolites, p-Nitrophenol and Hexanoic acid, enter distinct and well-established metabolic pathways. The environmental and biological fate of this compound is therefore intrinsically linked to the subsequent degradation of these two components.

Table 1: Enzymatic Activity of Lipase (B570770) on Various p-Nitrophenyl Esters

| Substrate | Aliphatic Chain Length |

| p-Nitrophenyl acetate | C2 |

| p-Nitrophenyl butyrate | C4 |

| p-Nitrophenyl hexanoate | C6 |

| p-Nitrophenyl octanoate | C8 |

| p-Nitrophenyl laurate | C12 |

| p-Nitrophenyl palmitate | C16 |

The degradation of p-Nitrophenol has been extensively studied in various microorganisms. Two primary pathways have been identified for its aerobic biodegradation:

The Hydroquinone Pathway: In this pathway, p-Nitrophenol is first oxidized to 1,4-Benzoquinone, which is then reduced to Hydroquinone. The aromatic ring of Hydroquinone is subsequently cleaved, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

The Nitrocatechol Pathway: Alternatively, p-Nitrophenol can be hydroxylated to form 4-Nitrocatechol. This is followed by the removal of the nitro group and ring cleavage, ultimately funneling the carbon skeleton into central metabolism.

The other initial metabolite, Hexanoic acid, is a medium-chain fatty acid and is typically metabolized through the β-oxidation pathway. This is a core metabolic process in many organisms where the fatty acid is broken down to produce Acetyl-CoA. The Acetyl-CoA then enters the TCA cycle for energy production.

Molecular Interactions and Structural Insights of P Nitrophenoxyhexanoic Acid in Biological Systems

Computational Modeling of Ligand-Receptor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like p-Nitrophenoxyhexanoic acid, and its biological targets. nih.govspringernature.com These in silico techniques provide atomic-level insights into binding modes and the stability of ligand-receptor complexes. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.comsemanticscholar.org For this compound, potential biological targets could include enzymes like cyclooxygenases (COX) or transport proteins such as serum albumins. Docking studies with analogous compounds, such as phenoxyacetanilide derivatives, against the COX-2 enzyme have shown binding scores ranging from -8.5 to -8.9 kcal/mol, indicating favorable interactions within the enzyme's active site. semanticscholar.org Similarly, docking studies of phenyl acetic acid derivatives with targets like DNA and various enzymes have been used to elucidate binding modes and inhibitory potential. researchgate.net A docking simulation of this compound would involve preparing the 3D structures of the ligand and the target protein, followed by a search algorithm to identify the optimal binding pose based on a scoring function that estimates binding affinity. nih.govscienceopen.com

A primary output of molecular docking is the binding energy, which provides an estimate of the binding affinity between the ligand and the receptor. nih.govnih.gov These scores are typically expressed in kcal/mol, with more negative values suggesting stronger binding. mdpi.com For example, docking studies on various phytochemicals with target proteins have reported binding energies ranging from -9.3 to -10.5 kcal/mol for the most promising candidates. mdpi.com Methods like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to provide more accurate estimations of binding free energy.

Both docking and MD simulations can predict conformational changes that occur upon ligand binding. nih.gov The binding of a ligand can induce shifts in the protein's structure, which may be essential for its biological function or inhibition. mdpi.com Conversely, the ligand itself may adopt a specific conformation to fit optimally within the receptor's binding pocket. Analysis of MD trajectories can reveal fluctuations and changes in the protein's secondary and tertiary structure, such as alterations in α-helix content or the movement of specific amino acid residues in the binding site.

Experimental Probes of Molecular Interactions with Biomolecules

Experimental techniques provide essential validation for computational models and offer direct measurements of binding parameters. Spectroscopic methods are particularly valuable for studying the interactions of small molecules with proteins like serum albumins, which are major transport proteins in the bloodstream.

While direct spectroscopic studies on this compound are limited, extensive research on the structurally similar compound p-nitrophenol (PNP) binding to bovine serum albumin (BSA) provides significant insights. researchgate.net Techniques such as fluorescence, UV-visible absorption, circular dichroism (CD), and Fourier-transform infrared (FT-IR) spectroscopy have been used to characterize this interaction. researchgate.net

Fluorescence quenching studies revealed that PNP strongly quenches the intrinsic fluorescence of BSA, which arises from tryptophan, tyrosine, and phenylalanine residues. researchgate.net This quenching occurs through a static mechanism, indicating the formation of a ground-state complex between PNP and BSA. researchgate.net The binding constants (Kb) were determined at different temperatures, showing that the affinity is in the order of 104 L·mol-1. researchgate.net

| Temperature (K) | Binding Constant (Kb) (×104 L·mol-1) | Number of Binding Sites (n) |

| 298 | 7.78 ± 0.15 | ≈ 1 |

| 308 | 4.35 ± 0.11 | ≈ 1 |

| 318 | 2.58 ± 0.08 | ≈ 1 |

| Data derived from a study on p-nitrophenol binding to BSA. researchgate.net |

Thermodynamic parameters were calculated from the binding constants at different temperatures.

| Thermodynamic Parameter | Value |

| ΔH° (Enthalpy Change) | -48.35 ± 1.52 kJ·mol-1 |

| ΔS° (Entropy Change) | -76.64 ± 4.98 J·mol-1·K-1 |

| ΔG° (Gibbs Free Energy Change @ 298 K) | -25.53 kJ·mol-1 |

| Data derived from a study on p-nitrophenol binding to BSA. researchgate.net |

The negative Gibbs free energy (ΔG°) indicates that the binding process is spontaneous. mdpi.com Furthermore, CD and FT-IR spectroscopic analyses showed that the binding of PNP induced conformational changes in BSA, with an increase in the α-helical content of the protein. researchgate.net

The thermodynamic parameters obtained from temperature-dependent binding studies offer insight into the primary forces driving the interaction. For the binding of p-nitrophenol to BSA, both the enthalpy change (ΔH°) and the entropy change (ΔS°) are negative. researchgate.net This thermodynamic signature suggests that hydrogen bonds and van der Waals forces are the main intermolecular forces responsible for stabilizing the complex. nih.gov A large negative enthalpy change is characteristic of hydrogen bond formation, while the negative entropy change is consistent with a reduction in the degrees of freedom as the ligand binds to the protein. nih.gov Hydrophobic interactions, which are typically entropy-driven (positive ΔS°), appear to play a lesser role in this specific interaction. mdpi.comnih.gov Displacement experiments further indicated that p-nitrophenol binds primarily to Sudlow's site I in sub-domain IIA of the albumin protein. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

For derivatives of this compound, several structural features could be systematically modified to establish an SAR.

Alkyl Chain Length: The hexanoic acid chain could be shortened or lengthened. Altering the chain length would impact the molecule's lipophilicity and its ability to fit into hydrophobic pockets within a receptor. For related phenoxyacetic acid herbicides, the nature of the side chain is critical to their biological activity. mdpi.comresearchgate.net

Substituents on the Phenyl Ring: The position of the nitro group (ortho-, meta-, or para-) is a key determinant of the electronic properties and geometry of the molecule. mdpi.com SAR studies on other nitroaromatic compounds show that the position and number of nitro groups significantly influence toxicity and biological activity. mdpi.com Adding other substituents (e.g., halogens, methyl groups) to the ring would alter steric, hydrophobic, and electronic properties, which could either enhance or diminish binding affinity. mdpi.com For instance, in a series of quinoxaline derivatives, electron-donating groups were found to be essential for activity, while electron-withdrawing groups decreased it. mdpi.com

Carboxylic Acid Group: Modification of the terminal carboxylic acid to an ester or an amide would change the molecule's charge and hydrogen bonding capacity. This is a critical interaction point for many ligands, and its modification often has a profound effect on biological activity. frontiersin.org

By synthesizing and testing a series of such derivatives, a comprehensive SAR model can be developed. This model would be invaluable for designing new compounds with improved potency and selectivity for a specific biological target.

Advanced Material Applications and Functionalization Through P Nitrophenoxyhexanoic Acid Derivatives

Engineering of Polyhydroxyalkanoates (PHAs) with Nitrophenoxy Side Chains

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials mdpi.comresearchgate.net. The versatility of their structures allows for the incorporation of various functional groups into their side chains, enabling the production of "tailor-made" polymers with specific properties researchgate.net. One such modification involves the introduction of aromatic groups, like the nitrophenoxy moiety derived from p-nitrophenoxyhexanoic acid. This functionalization creates PHAs with distinct characteristics compared to common aliphatic PHAs, such as altered thermal properties and the potential for further chemical modification google.comresearchgate.net. The introduction of these functional side chains is a key strategy in developing advanced biomaterials for specialized applications nih.gov.

Tailoring of Polymer Structures for Specific Research Purposes

The incorporation of this compound into PHA backbones is a strategic approach to engineer polymer structures for targeted research applications. The nitrophenoxy group serves as a functional side chain that imparts unique physicochemical properties to the resulting biopolymer. By utilizing microorganisms capable of polymerizing hydroxyalkanoates with substituted aromatic rings, researchers can create multifunctional PHAs google.com. The presence of the nitro group, an electron-withdrawing moiety, on the aromatic side chain can significantly influence the polymer's thermal behavior, solubility, and surface properties.

This ability to create polymers with specific functionalities is of great interest for developing novel materials. The functional groups introduced can be further modified through chemical reactions, expanding the potential applications of these PHAs as environmentally friendly and functional biomaterials researchgate.netgoogle.com. For instance, the aromatic rings can enhance properties like the glass transition temperature (Tg) compared to conventional medium-chain-length PHAs (mcl-PHAs), which are typically more elastomeric mdpi.comresearchgate.net. This tailoring process allows scientists to fine-tune the material's characteristics to meet the demands of specific research areas, such as the development of polymers with unique optical or electronic properties.

Exploration of Copolymers Containing p-Nitrophenoxyhexanoate Units

The biosynthesis of copolymers containing p-nitrophenoxyhexanoate units has been successfully demonstrated, primarily using bacteria from the Pseudomonas genus, which are known for their versatile metabolic capacities researchgate.net. In these studies, microorganisms are typically fed a primary carbon source, such as octanoic acid, along with 6-(p-nitrophenoxy)hexanoic acid as the precursor for the functional monomer unit mdpi.comresearchgate.net. The bacterium incorporates both types of monomers into the growing polyester chain, resulting in a random copolymer.

Research has shown that Pseudomonas oleovorans can produce a PHA containing nitrophenoxy monomers when cultured with a mixture of octanoic acid and 6-(para-nitrophenoxy)hexanoic acid mdpi.comresearchgate.net. However, studies have noted that the incorporation efficiency of nitrophenoxy monomers into the PHA chain can be significantly lower than that of other aromatic groups mdpi.com. The composition of the resulting copolymer, and thus its material properties, can be influenced by the relative concentrations of the co-substrates in the culture medium. This approach allows for the creation of a diverse range of copolymers with varying amounts of p-nitrophenoxyhexanoate units, enabling a systematic investigation of structure-property relationships.

| Microorganism | Substrates | Resulting Polymer Unit | Reference |

|---|---|---|---|

| Pseudomonas oleovorans | Octanoic acid, 6-(para-nitrophenoxy)hexanoic acid | Poly(3-hydroxyalkanoate-co-3-hydroxy-p-nitrophenoxyhexanoate) | mdpi.comresearchgate.net |

Development of Bio-based Materials with Tunable Functionality

The development of bio-based materials is a critical step toward a more sustainable economy, reducing reliance on fossil resources ieabioenergy.com. PHAs are prime examples of such materials, as they are produced through microbial fermentation from renewable feedstocks nih.gov. The integration of functional monomers like this compound into these biopolyesters represents a significant advancement in creating sophisticated bio-based materials with highly tunable functionality.

Analytical Methodologies for the Characterization and Quantification of P Nitrophenoxyhexanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are essential for separating p-nitrophenoxyhexanoic acid from complex mixtures, allowing for its accurate analysis and quantification. High-performance liquid chromatography (HPLC) is the premier technique for analyzing the compound itself, while gas chromatography-mass spectrometry (GC-MS) is invaluable for profiling its metabolites after chemical or biological transformation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity. A typical HPLC method for this compound would utilize reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A common setup involves a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate buffer to maintain a constant pH) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good peak shape.

Detection is most commonly achieved using a UV-Vis detector, as the nitrophenyl group in this compound exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for the p-nitrophenoxy moiety is typically around 400 nm in its phenolate form (at basic pH) and around 317 nm in its protonated form (at acidic pH) nih.gov. For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a standard solution.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Retention Time | ~8.5 min |

This table presents a hypothetical but typical set of HPLC parameters for the analysis of this compound, designed for interactive exploration of the method's conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound. Due to the low volatility and polar nature of carboxylic acids, derivatization is a necessary step prior to GC-MS analysis nih.govscielo.br. This process converts the analyte into a more volatile and thermally stable compound.

A common derivatization method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group scielo.brsigmaaldrich.com.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the metabolites. By comparing the obtained mass spectra with spectral libraries or known standards, the structure of the metabolites can be elucidated.

Table 2: General GC-MS Parameters for the Analysis of Derivatized this compound Metabolites

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 300 °C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

This interactive table outlines a general set of GC-MS conditions suitable for the analysis of silylated metabolites of this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern. Ultraviolet-Visible (UV-Vis) spectroscopy is a simple yet effective tool for quantification and monitoring reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed for complete structural confirmation.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as two distinct doublets in the downfield region (around 7.0-8.2 ppm) due to the influence of the electron-withdrawing nitro group. The protons of the hexanoic acid chain would present as a series of multiplets in the upfield region. The methylene group adjacent to the ether oxygen would be shifted downfield compared to the other methylene groups due to the deshielding effect of the oxygen atom.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the range of 115-165 ppm, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift of around 170-180 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NO₂) | ~8.2 | Doublet |

| Aromatic (meta to -NO₂) | ~7.0 | Doublet |

| -O-CH₂- | ~4.1 | Triplet |

| -CH₂-COOH | ~2.4 | Triplet |

This table provides predicted proton NMR chemical shifts for this compound, which can be interactively explored to understand the compound's structure.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. In a typical mass spectrum, the molecular ion peak (M+) would correspond to the molecular weight of the compound.

Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation. The fragmentation pattern of this compound would likely involve the cleavage of the ether bond, leading to the formation of a p-nitrophenoxy radical and a hexanoic acid cation, or a p-nitrophenoxide ion and a hexanoyl cation. Another characteristic fragmentation would be the loss of the carboxylic acid group (-COOH) or the entire hexanoic acid chain. The presence of the nitro group can also lead to characteristic losses of NO₂ or NO.

Table 4: Expected Mass Spectrometry Fragmentation Ions for this compound

| m/z | Possible Fragment |

|---|---|

| 253 | [M]+ (Molecular Ion) |

| 139 | [p-nitrophenoxy]+ |

| 138 | [p-nitrophenoxide]+ |

| 115 | [C₆H₁₁O₂]+ (hexanoic acid cation) |

| 109 | [C₅H₉O₂]+ (loss of CO₂) |

This interactive table displays the expected major fragment ions in the mass spectrum of this compound, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for the quantification of this compound in solution and for monitoring the progress of reactions involving this compound amhsr.orgiajps.com. The basis of this technique is the absorption of UV or visible light by the chromophores within the molecule. The p-nitrophenoxy group acts as a strong chromophore.

The absorbance of a solution of this compound is directly proportional to its concentration, a relationship described by the Beer-Lambert law. To quantify the compound, a calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

This technique is particularly useful for monitoring reactions where the p-nitrophenoxy group is either consumed or produced. For instance, in an enzyme assay where this compound is a substrate and is hydrolyzed to release p-nitrophenol, the reaction can be monitored by observing the increase in absorbance at around 400 nm, which is characteristic of the p-nitrophenolate ion formed under alkaline conditions nih.gov.

Table 5: UV-Vis Absorption Data for p-Nitrophenoxy Group

| Species | pH Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| p-Nitrophenol | Acidic | ~317 | ~10,000 |

This interactive table summarizes the UV-Vis absorption characteristics of the p-nitrophenoxy chromophore under different pH conditions, which is fundamental for its quantification and for reaction monitoring.

Quantitative Method Validation for Research Applications

The validation of analytical methods is a critical process in research and development to ensure that the chosen method is suitable for its intended purpose. amsbiopharma.comich.org For quantitative applications involving this compound, method validation demonstrates that the analytical procedure provides reliable, reproducible, and accurate measurements of the analyte concentration in a given sample matrix. amsbiopharma.combiopharminternational.com The validation process is typically performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), which outline the key parameters to be evaluated. europa.eufda.gov

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are common techniques for the quantification of organic acids and nitrophenolic compounds. nih.govnih.govnih.gov The validation of such methods for this compound would involve assessing a specific set of performance characteristics to ensure the integrity of the generated data. biopharminternational.com

Key validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest, this compound, without interference from other components like impurities, degradation products, or matrix components. amsbiopharma.com Specificity is typically demonstrated by comparing the chromatograms of blank samples, a pure standard of the analyte, and a sample spiked with the analyte. core.ac.uk

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a specified range. biopharminternational.com A minimum of five concentrations are typically used to construct a calibration curve, and the linearity is mathematically confirmed by the correlation coefficient (R²), which should ideally be ≥0.999. ich.orgnih.gov The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. ich.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often evaluated by performing recovery studies on samples spiked with known amounts of this compound at different concentration levels (e.g., low, medium, and high). biopharminternational.com The recovery is expressed as a percentage, with acceptance criteria typically falling within 90-110%. researchgate.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short period. biopharminternational.com

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment. biopharminternational.com Precision is expressed as the Relative Standard Deviation (RSD), which should typically be below 2% for assay methods. amsbiopharma.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. core.ac.uk The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. core.ac.ukscispace.com For an HPLC-UV method for a similar compound, p-nitrophenol, the LOQ has been reported as 0.1 µM. nih.gov

The results of these validation studies are compiled to provide a comprehensive picture of the method's performance. Below is a table summarizing typical validation parameters and acceptance criteria for a hypothetical HPLC method for the quantification of this compound.

Table 1: Summary of Quantitative Method Validation Parameters and Representative Results

| Validation Parameter | Method | Typical Acceptance Criteria | Representative Result |

| Specificity | Comparison of chromatograms of blank, standard, and spiked sample. | No interfering peaks at the retention time of the analyte. | The method is specific. |

| Linearity & Range | Analysis of 5-7 calibration standards. | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |

| Range: e.g., 0.1 - 50 µg/mL | 0.1 - 50 µg/mL | ||

| Accuracy | Recovery study at 3 concentration levels (n=3). | Mean recovery between 90% and 110%. researchgate.net | 98.5% - 104.2% |

| Precision | |||

| Repeatability (Intra-day) | 6 replicate injections of a standard solution. | RSD ≤ 2% | 0.85% |

| Intermediate Precision (Inter-day) | Analysis on 3 different days. | RSD ≤ 2% | 1.35% |

| Sensitivity | |||

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 or calculation from the standard deviation of the response. | Calculated value. | 0.03 µg/mL core.ac.uk |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or calculation from the standard deviation of the response. | Calculated value. | 0.1 µg/mL core.ac.uk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.